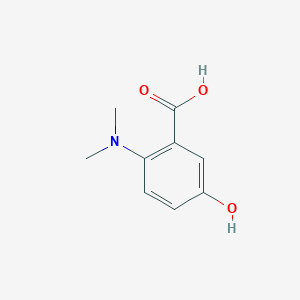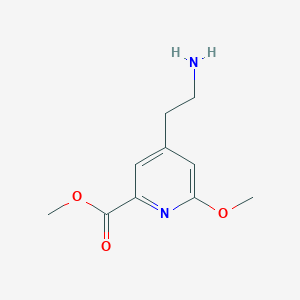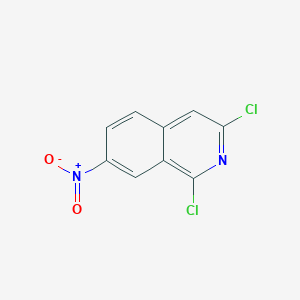
1,3-Dichloro-7-nitroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,3-Dichloro-7-nitroisoquinoline typically involves the nitration of 1,3-dichloroisoquinoline. One common method includes reacting 1,3-dichloroisoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,3-Dichloro-7-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dichloro-7-nitroisoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-7-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and DNA .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-7-nitroisoquinoline can be compared with other similar compounds such as:
1,3-Dichloro-7-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a nitro group.
1,3-Dichloroisoquinoline: The parent compound without the nitro group, used as an intermediate in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H4Cl2N2O2 |
|---|---|
Poids moléculaire |
243.04 g/mol |
Nom IUPAC |
1,3-dichloro-7-nitroisoquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-3-5-1-2-6(13(14)15)4-7(5)9(11)12-8/h1-4H |
Clé InChI |
LSGCGIWPWBKFKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



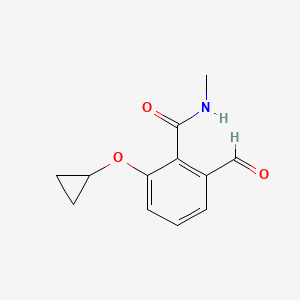
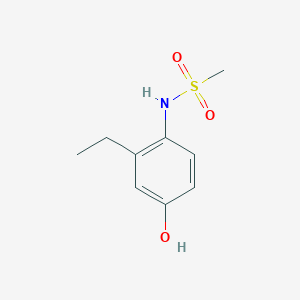


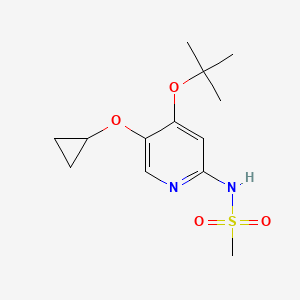
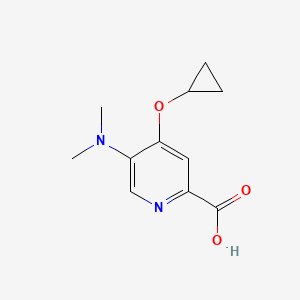
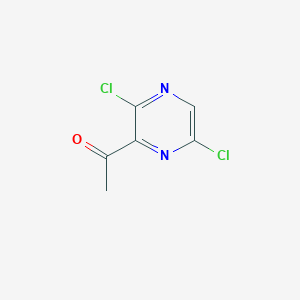

![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
